molecular formula C11H16BrN B1386967 N-(4-Bromobenzyl)-N-methylpropan-2-amine CAS No. 1172472-73-9

N-(4-Bromobenzyl)-N-methylpropan-2-amine

Cat. No. B1386967
M. Wt: 242.16 g/mol
InChI Key: AMRATEWLRLEPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromobenzyl)-N-methylpropan-2-amine, also known as NMBPA, is an organic compound with a wide array of scientific research applications. It is a member of the amine family, and has a molecular formula of C7H13BrN2. This compound is used in a variety of lab experiments, including synthesis, biochemical and physiological studies, and drug development. In

Scientific Research Applications

N-(4-Bromobenzyl)-N-methylpropan-2-amine is a versatile compound that has a wide range of scientific research applications. It is used in the synthesis of a variety of drugs, including anti-cancer agents, anti-bacterial agents, and anti-inflammatory agents. It is also used in the synthesis of a variety of peptides, including angiotensin-converting enzyme inhibitors, angiotensin receptor blockers, and endothelin receptor antagonists. In addition, N-(4-Bromobenzyl)-N-methylpropan-2-amine is used in the synthesis of a variety of hormones, including glucocorticoids, androgens, and estrogens.

Mechanism Of Action

N-(4-Bromobenzyl)-N-methylpropan-2-amine is believed to act as an agonist at various G-protein coupled receptors, including the adenosine A2A receptor, the serotonin 5-HT2A receptor, and the dopamine D2 receptor. It is also believed to act as an antagonist at the histamine H3 receptor. The exact mechanism of action of N-(4-Bromobenzyl)-N-methylpropan-2-amine is still unclear, but it is believed to be related to its ability to interact with various G-protein coupled receptors.

Biochemical And Physiological Effects

N-(4-Bromobenzyl)-N-methylpropan-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, and has been shown to reduce the production of pro-inflammatory cytokines. It has also been shown to have an anti-cancer effect, and has been shown to reduce the growth of cancer cells. In addition, N-(4-Bromobenzyl)-N-methylpropan-2-amine has been shown to have an anti-bacterial effect, and has been shown to inhibit the growth of a variety of bacteria.

Advantages And Limitations For Lab Experiments

N-(4-Bromobenzyl)-N-methylpropan-2-amine has a number of advantages for lab experiments. It is relatively easy to synthesize, and is available in a variety of concentrations. It is also relatively stable, and has a low toxicity. However, N-(4-Bromobenzyl)-N-methylpropan-2-amine also has a number of limitations. It is not water soluble, and is not very soluble in organic solvents. In addition, N-(4-Bromobenzyl)-N-methylpropan-2-amine is relatively expensive, and is not widely available.

Future Directions

The future directions for N-(4-Bromobenzyl)-N-methylpropan-2-amine are vast and varied. One potential future direction is the development of novel drugs using N-(4-Bromobenzyl)-N-methylpropan-2-amine as a starting point. Another potential future direction is the development of novel peptides using N-(4-Bromobenzyl)-N-methylpropan-2-amine as a starting point. In addition, N-(4-Bromobenzyl)-N-methylpropan-2-amine could be used to develop novel hormones, or to develop novel compounds for the treatment of various diseases. Finally, N-(4-Bromobenzyl)-N-methylpropan-2-amine could be used to develop novel compounds for the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-9(2)13(3)8-10-4-6-11(12)7-5-10/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRATEWLRLEPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromobenzyl)-N-methylpropan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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